Junipediol A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

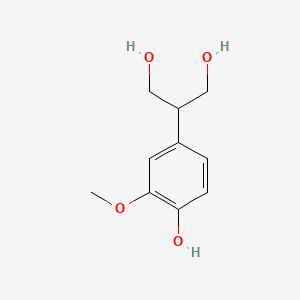

Junipediol A is a naturally occurring compound initially isolated from the root bark of the cypress tree. It is a white crystalline solid with the chemical formula C10H14O4 and a molecular weight of 198.22 g/mol . This compound is known for its unique chemical structure, which includes multiple ring structures and hydroxyl functional groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Junipediol A can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves grinding the plant material, followed by solvent extraction using organic solvents such as dimethyl sulfoxide or ethanol . The extract is then purified through crystallization, filtration, and drying to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the root bark of cypress trees. The process includes mechanical grinding, solvent extraction, and purification steps to ensure high purity and yield . Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: Junipediol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and methoxy groups in its structure .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different chemical applications .

Applications De Recherche Scientifique

Junipediol A has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of Junipediol A involves its interaction with specific molecular targets and pathways. It exerts its effects by scavenging free radicals and inhibiting lipid peroxidation, thereby reducing oxidative stress . Additionally, this compound targets specific inflammatory pathways, potentially offering therapeutic benefits for inflammatory conditions .

Comparaison Avec Des Composés Similaires

Junipediol A can be compared with other similar compounds, such as:

Junipediol B: Another phenylpropanoid derivative with similar antioxidant properties.

Guaiacylglycerol: A compound with a similar structure and biological activity.

Dihydrosyringin: Known for its anti-inflammatory properties, similar to this compound.

This compound stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity .

Activité Biologique

Junipediol A, a sesquiterpene compound first isolated from the heartwood of Juniperus formosana Hayata, has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological properties, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound is characterized by a unique sesquiterpene skeleton. Its structure was elucidated using X-ray crystallography, revealing significant details about its molecular configuration. The compound's chemical formula is C15H24O, indicating the presence of hydroxyl groups that contribute to its biological activity.

The biological effects of this compound are primarily attributed to its antioxidant properties. The compound acts by scavenging free radicals and inhibiting lipid peroxidation, which helps reduce oxidative stress in cells. This mechanism is crucial for its potential applications in preventing cellular damage associated with various diseases, including cancer and inflammatory conditions .

1. Antioxidant Activity

This compound demonstrates significant antioxidant activity, as evidenced by studies employing the DPPH radical scavenging assay. The compound's IC50 value for antioxidant activity has been reported to range from 26.13 to 85.60 μM, indicating its effectiveness in neutralizing free radicals .

2. Anti-Inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties that could be beneficial in treating conditions such as arthritis and inflammatory bowel disease. The compound appears to inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation in affected tissues .

3. Anticancer Potential

Recent studies have suggested that this compound may act as an inhibitor of the epidermal growth factor receptor (EGFR), which is implicated in cancer cell proliferation. This interaction positions this compound as a potential candidate for further investigation in cancer therapeutics .

Research Findings and Case Studies

Several studies have been conducted to elucidate the biological activities of this compound:

Propriétés

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-14-10-4-7(2-3-9(10)13)8(5-11)6-12/h2-4,8,11-13H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDMTMWJXFPCFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Junipediol A and where has it been discovered?

A1: this compound is a novel sesquiterpene first discovered in the heartwood of Juniperus formosana Hayata. [] This specific type of sesquiterpene skeleton was elucidated using X-ray analysis. [] Further research identified this compound, along with this compound 8-O-β-D-glucopyranoside and Junipediol B, in the Cephalotaxus hainanensis Li. species. []

Q2: What are the known biological activities of this compound?

A2: While this compound's structure has been characterized, research primarily focuses on its isolation and identification. [, ] Current literature mainly highlights its antioxidant activity, which was evaluated using the DPPH method. [] Further research is needed to explore its potential interactions with biological targets and downstream effects.

Q3: Are there other research avenues for this compound based on its origin?

A3: Interestingly, other compounds isolated from Juniperus formosana heartwood, such as α-cedrol and sugiol, are known for their diverse biological activities including anti-inflammatory, antimicrobial, and cytotoxic properties. [] Considering this compound originates from a similar source, exploring these bioactivities could be a potential research direction. Additionally, investigating the traditional uses of Juniperus formosana and Cephalotaxus hainanensis in traditional medicine might offer clues about the potential applications of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.